molecular formula C12H22N2O3 B1374818 5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester CAS No. 1357354-13-2

5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester

Cat. No. B1374818
CAS RN: 1357354-13-2
M. Wt: 242.31 g/mol
InChI Key: GNQAATURSWLECH-UHFFFAOYSA-N
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Description

5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester is a chemical compound . It is also known by its IUPAC name, tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate . The molecular formula of this compound is C13H21NO5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C13H21NO5 . The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 271.31 . More detailed information about its properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chiral Cyclic Amino Acid Ester Synthesis : This compound has been synthesized as a chiral cyclic amino acid ester from cis- and trans-5-hydroxypipecolic acid ethyl esters. Intramolecular lactonization, without chiral catalysts or enzymes and without chiral column chromatography, was employed. Characterization was done using NMR spectroscopy and mass spectrometry, with structure confirmation via X-ray diffraction analysis (Moriguchi et al., 2014).

Chemical Reactivity and Compound Formation

  • Reactivity with Dimethylformamide Dimethyl Acetal : The compound reacted with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This process was part of a broader investigation into the synthesis of potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Formation of Spirocyclamines under Different Conditions : The compound's derivatives reacted with amines under various conditions, leading to different products. This study explored the influence of experimental conditions and the nature of the amine on the product formation (Rulev et al., 1998).

  • Spirocyclic 3-oxotetrahydrofurans Synthesis : A related compound was used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are important for developing other heterocyclic compounds with potential biological activities (Mandal et al., 2005).

Potential Applications in Drug Development

  • Dipeptide Mimetics Synthesis : Compounds derived from this chemical have been synthesized as dipeptide mimetics, useful in peptide-based drug discovery. This research focuses on creating rigid structures that can facilitate structure-activity studies in drug development (Mulzer et al., 2000).

Safety and Hazards

When handling 5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 5-amino-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-6-9(12)13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQAATURSWLECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
Reactant of Route 6
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester

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